Cas no 2227910-49-6 ((1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol)

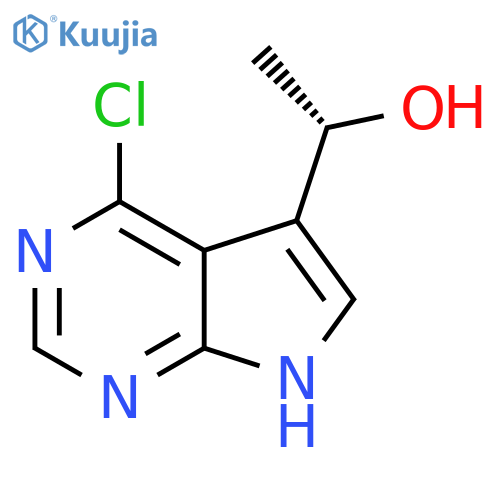

2227910-49-6 structure

商品名:(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol

- 2227910-49-6

- EN300-1992791

- (1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol

-

- インチ: 1S/C8H8ClN3O/c1-4(13)5-2-10-8-6(5)7(9)11-3-12-8/h2-4,13H,1H3,(H,10,11,12)/t4-/m0/s1

- InChIKey: GPMALAUIKWUOTR-BYPYZUCNSA-N

- ほほえんだ: ClC1=C2C(=NC=N1)NC=C2[C@H](C)O

計算された属性

- せいみつぶんしりょう: 197.0355896g/mol

- どういたいしつりょう: 197.0355896g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 61.8Ų

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992791-0.1g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 0.1g |

$1408.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-0.25g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 0.25g |

$1472.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-1.0g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 1g |

$1599.0 | 2023-06-01 | ||

| Enamine | EN300-1992791-2.5g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 2.5g |

$3136.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-10.0g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 10g |

$6882.0 | 2023-06-01 | ||

| Enamine | EN300-1992791-5g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 5g |

$4641.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-1g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 1g |

$1599.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-5.0g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 5g |

$4641.0 | 2023-06-01 | ||

| Enamine | EN300-1992791-0.5g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 0.5g |

$1536.0 | 2023-09-16 | ||

| Enamine | EN300-1992791-10g |

(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol |

2227910-49-6 | 10g |

$6882.0 | 2023-09-16 |

(1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

2227910-49-6 ((1S)-1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}ethan-1-ol) 関連製品

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量